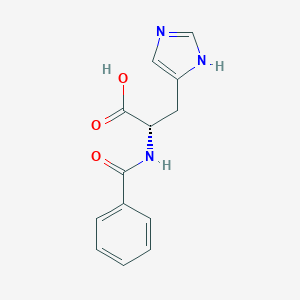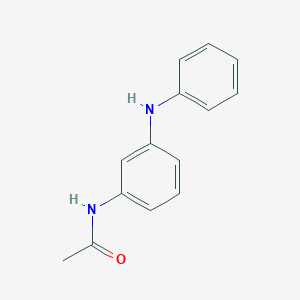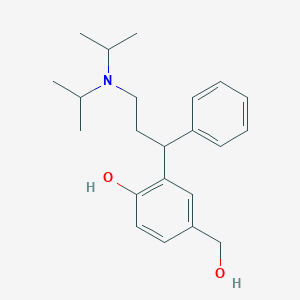
メチル(S)-2-(Boc-アミノ)-4-ヨードブタノエート
概要
説明
Methyl (S)-2-(Boc-amino)-4-iodobutanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function and an iodine atom on the butanoate chain. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
科学的研究の応用
Methyl (S)-2-(Boc-amino)-4-iodobutanoate has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the Boc group serves as a protecting group for the amino function.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Bioconjugation: It is employed in the modification of biomolecules for various applications, including drug delivery and imaging.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(Boc-amino)-4-iodobutanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Iodination: The protected amino acid is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of a solvent like acetonitrile. This step introduces the iodine atom into the butanoate chain.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl (S)-2-(Boc-amino)-4-iodobutanoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Methyl (S)-2-(Boc-amino)-4-iodobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dimethylformamide), and catalysts (palladium, copper).
Deprotection Reactions: Trifluoroacetic acid, dichloromethane.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Deprotection Reactions: The free amino acid derivative.
Ester Hydrolysis: The corresponding carboxylic acid.
作用機序
The mechanism of action of Methyl (S)-2-(Boc-amino)-4-iodobutanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions. The iodine atom serves as a reactive site for substitution reactions, allowing the introduction of various functional groups. The ester group provides a handle for further functionalization or hydrolysis to the carboxylic acid.
類似化合物との比較
Similar Compounds
Methyl (S)-2-(Boc-amino)-4-bromobutanoate: Similar structure but with a bromine atom instead of iodine.
Methyl (S)-2-(Boc-amino)-4-chlorobutanoate: Similar structure but with a chlorine atom instead of iodine.
Methyl (S)-2-(Boc-amino)-4-fluorobutanoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl (S)-2-(Boc-amino)-4-iodobutanoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and provides distinct chemical properties compared to its bromine, chlorine, and fluorine analogs.
特性
IUPAC Name |
methyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAWQKJZQJHWPR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCI)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCI)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559783 | |
| Record name | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101650-14-0 | |
| Record name | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)











